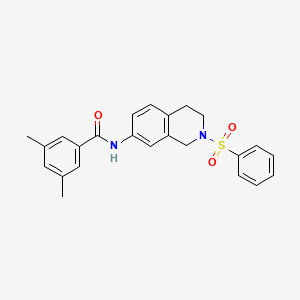

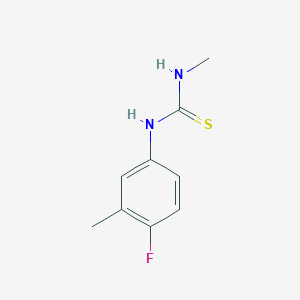

N-(4-fluoro-3-methylphenyl)-N'-methylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-fluoro-3-methylphenyl)-N’-methylthiourea” is a thiourea compound. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions, and some of them have been used in medicine.

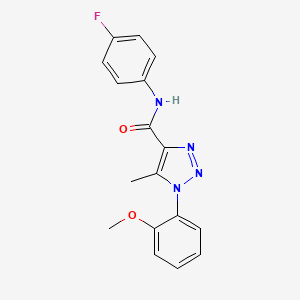

Molecular Structure Analysis

The molecular structure of “N-(4-fluoro-3-methylphenyl)-N’-methylthiourea” would consist of a thiourea core, with a 4-fluoro-3-methylphenyl group and a methyl group attached to the nitrogen atoms .Applications De Recherche Scientifique

Antibacterial and Antipathogenic Activity

N-(4-fluoro-3-methylphenyl)-N'-methylthiourea and similar compounds have been studied for their antibacterial and antipathogenic properties. Research by Uwabagira, Sarojini, and Poojary (2018) demonstrated the in vitro antibacterial activity of a related compound against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018). Similarly, Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with significant anti-pathogenic activity, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Organic Electroluminescent Devices

In the field of electronics, thiourea derivatives have applications in organic electroluminescent devices (OLEDs). Gao et al. (2004) synthesized a small molecule fluoro-material as an anode buffer layer for OLEDs. This material showed hydrophobic properties, which stabilized the indium-tin oxide surface from moisture and air contaminants, thereby improving the performance of OLEDs (Gao et al., 2004).

Antimicrobial and Anti-inflammatory Agents

Thiourea derivatives, including those similar to this compound, have been explored for their potential as antimicrobial and anti-inflammatory agents. Kumara et al. (2017) synthesized bisthiourea derivatives showing promising anti-inflammatory and antimicrobial activities, which were correlated with the presence of fluorine on the phenyl ring of the thiourea moiety (Kumara et al., 2017).

Organic Synthesis and Chemical Characterization

In organic synthesis, this compound and related compounds are significant. Ogura, Mineo, and Nakagawa (1981) discussed the synthesis and reaction mechanisms involving thioureas, which are crucial in the formation of various heterocyclic compounds (Ogura, Mineo, & Nakagawa, 1981).

Cancer Research

In cancer research, certain fluorinated benzothiazole analogs, similar to this compound, have been investigated for their antitumor properties. For example, Trapani et al. (2003) studied a fluorinated benzothiazole analogue for its selective antitumor properties and effects on cell cycle arrest and DNA damage in cancer cells (Trapani et al., 2003).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-3-methylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2S/c1-6-5-7(3-4-8(6)10)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHKAAMPZKCLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=S)NC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2372853.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)

![3-Prop-2-ynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2372857.png)

![(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol](/img/structure/B2372862.png)

![Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2372865.png)

![Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372868.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2372869.png)

![3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B2372872.png)